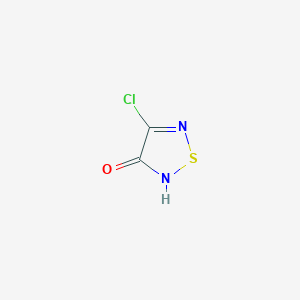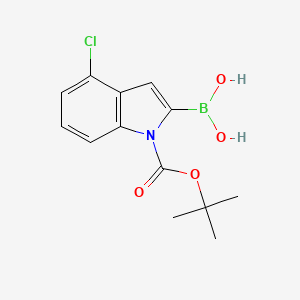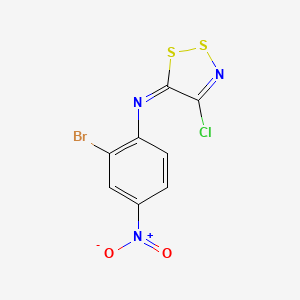
2-Aminoisophthalonitrile
Overview
Description
2-Aminoisophthalonitrile (also known as 2,6-dicyanoaniline ) belongs to a class of compounds known as A-D-A systems . These systems feature an amino group as a donor and nitrile groups as acceptors. Notably, 2-aminoisophthalonitriles exhibit strong fluorescence and are of interest for various applications, including non-linear optical materials, semiconducting materials, and molecular electronic devices .
Synthesis Analysis
The synthesis of 2-aminoisophthalonitrile involves several methods. One common approach is the three-component reaction of aldehydes, ketones, and malononitrile. Another method utilizes arylidenemalonodinitriles and 1-arylethylidenemalonodinitriles in the presence of piperidine under microwave irradiation .
Molecular Structure Analysis
The molecular structure of 2-aminoisophthalonitrile consists of a central benzene ring with two cyano (nitrile) groups attached at positions 2 and 6. The amino group is also attached to the benzene ring. This arrangement creates an electron donor (amino group) and two electron acceptors (cyano groups), leading to charge separation upon photo-excitation .
Chemical Reactions Analysis
2-Aminoisophthalonitrile serves as a versatile intermediate for building blocks in the synthesis of highly functionalized substituted heterocycles, cyclophanes, and large molecular cavities. Its reactivity allows for further derivatization and modification .
Physical And Chemical Properties Analysis
Scientific Research Applications
Fluorescence Studies
2-Aminoisophthalonitrile exhibits strong fluorescence, making it valuable in fluorescence studies . Its ability to show intense blue fluorescence with high quantum yield is particularly useful in the development of fluorescent probes and sensors.
Organic Synthesis
This compound serves as an intermediate for building blocks in the synthesis of highly functionalized substituted heterocycles . Its versatility in organic reactions allows for the creation of complex molecular structures essential in pharmaceuticals and materials science.
Non-Linear Optical Materials
Due to its A-D-A (acceptor-donor-acceptor) molecular system, 2-Aminoisophthalonitrile is investigated for applications in non-linear optical materials . Its electron-donating and accepting properties are key in creating materials that can be used in optical switches and modulators.
Semiconductor Materials
The compound’s structure is conducive to charge separation upon photo-excitation, which is a desirable property in semiconductor materials . This makes it a candidate for use in electronic devices, where control over charge flow is critical.
Molecular Electronic Devices
2-Aminoisophthalonitrile’s potential in molecular electronic devices stems from its strong fluorescence and charge-separation capabilities . It can be used to create molecular junctions and circuits, which are fundamental components of molecular electronics.
Cyclophanes Synthesis
It is also utilized in the synthesis of cyclophanes, which are compounds with large molecular cavities . These structures are important in host-guest chemistry, where they can encapsulate other molecules, leading to applications in drug delivery and molecular recognition.
Mechanism of Action
properties
IUPAC Name |
2-aminobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVXGSUDJYKUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448693 | |
| Record name | 2-aminoisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63069-52-3 | |
| Record name | 2-aminoisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 2-aminoisophthalonitrile derivatives?
A1: 2-Aminoisophthalonitrile derivatives can be synthesized through various methods. One approach involves the reaction of ylidenemalononitriles with 1,3-diaryl-2-propen-1-ones under microwave irradiation []. This method offers a rapid and efficient one-pot synthesis of both functionalized cyclohexanedicarbonitriles and 2-aminoisophthalonitriles. Another route involves the reaction of α,β-unsaturated carbonyl compounds with malononitrile []. In the presence of higher concentrations of malononitrile, this reaction can lead to the formation of 2-aminoisophthalonitrile fused compounds as a competing pathway.
Q2: Has 2-aminoisophthalonitrile been incorporated into larger molecular structures for specific applications?
A2: Yes, researchers have successfully incorporated 2-aminoisophthalonitrile into larger structures. One example is the synthesis of novel highly fluorescent hybrids combining (benz)imidazol units with 2-aminoisophthalonitrile []. These hybrids hold potential in various applications requiring fluorescent probes.
Q3: Are there any computational studies exploring the properties of 2-aminoisophthalonitrile derivatives?
A3: While the provided abstracts do not explicitly mention computational studies on 2-aminoisophthalonitrile itself, research on the fluorescent hybrids with (benz)imidazol units includes theoretical calculations []. These calculations likely focus on understanding the electronic structure and properties contributing to the fluorescence of these compounds. This type of computational analysis can be valuable for designing new materials with tailored fluorescent properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















